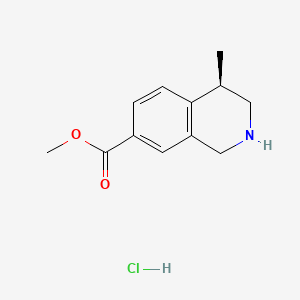
(R)-Methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tetrahydroisoquinoline core makes it a valuable scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine:
- Explored for its potential use in the development of drugs targeting neurological disorders.
- Studied for its potential anti-cancer properties.
Industry:
- Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can act as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors in the central nervous system, modulating neurotransmitter activity.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the ester and methyl groups.
Quinoline Derivatives: Compounds with a similar ring structure but differing in functional groups and oxidation states.
Uniqueness:
- The presence of the methyl ester and hydrochloride salt makes Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride unique in terms of its solubility and reactivity.
- Its specific stereochemistry (R-configuration) may confer distinct biological activity compared to other isomers.
This detailed article provides a comprehensive overview of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl (4R)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-13-7-10-5-9(12(14)15-2)3-4-11(8)10;/h3-5,8,13H,6-7H2,1-2H3;1H/t8-;/m0./s1 |
InChI Key |
KDIIJISFTJCWFC-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@H]1CNCC2=C1C=CC(=C2)C(=O)OC.Cl |
Canonical SMILES |
CC1CNCC2=C1C=CC(=C2)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


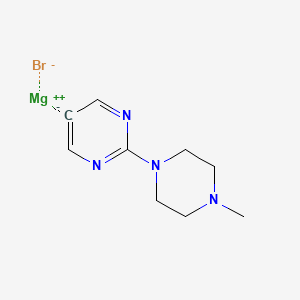
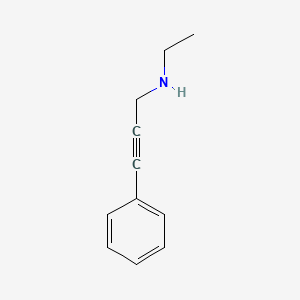
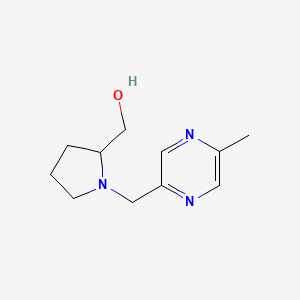
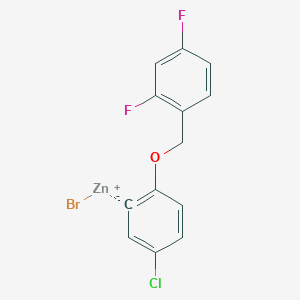
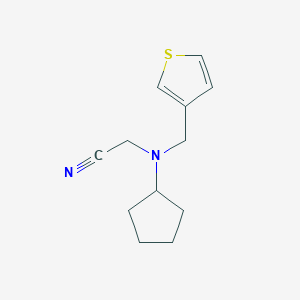

![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
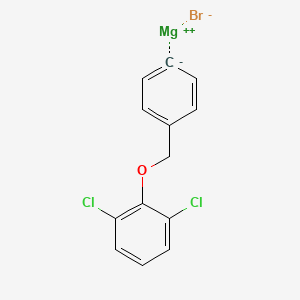
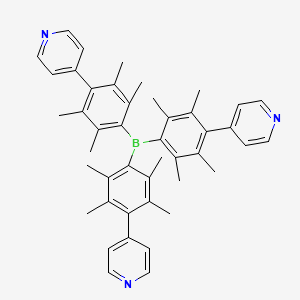
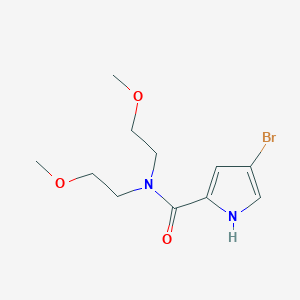
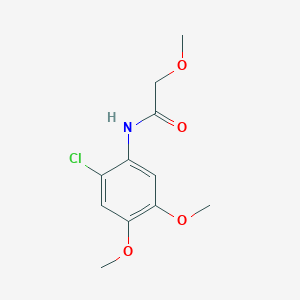

![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
